![molecular formula C18H25N5O4 B2476052 2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876674-21-4](/img/structure/B2476052.png)
2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione” is a chemical substance with the molecular formula C19H27N5O41. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions, including the formation of the purine ring and the attachment of various functional groups. For a detailed synthesis protocol, it would be best to refer to peer-reviewed scientific literature or consult with a chemist.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H27N5O41. This indicates that it contains 19 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms1. However, without additional information such as a structural diagram or a detailed description of the compound’s structure, it’s difficult to provide a more comprehensive analysis of its molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed information on specific reactions, it would be best to refer to peer-reviewed scientific literature or consult with a chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and reactivity. However, I couldn’t find specific information on the physical and chemical properties of this compound. For detailed information, it would be best to refer to a reliable chemical database or consult with a chemist.Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of mesoionic purinone analogs, which share structural similarities with purine derivatives, involves the preparation from amino-pyrimidin-ones. These compounds exhibit tautomeric forms and can undergo hydrolytic ring-opening reactions. The synthesis process elucidates the structural flexibility and reactivity of such purine derivatives, offering a foundation for further chemical modifications and applications in scientific research (Coburn & Taylor, 1982).
Biological Activity
Research into purine derivatives has also explored their biological activity. For instance, derivatives of 7,8-polymethylenehypoxanthines, which are precursors to polymethylenepurines, have been studied for their antiviral and antihypertensive activities. This research highlights the potential of purine derivatives in developing new therapeutic agents (Nilov et al., 1995).
Receptor Affinity and Pharmacological Evaluation
The affinity of purine derivatives for serotoninergic and dopaminergic receptors has been evaluated, indicating a spectrum of receptor activities. Some compounds have shown potential as ligands for 5-HT1A, 5-HT7, and D2 receptors, with implications for developing antidepressant and anxiolytic agents. These studies demonstrate the versatility of purine derivatives in modulating receptor activity, which could be harnessed for treating various neurological conditions (Zagórska et al., 2015).
Antimicrobial Activities
The antimicrobial properties of certain purine derivatives have been investigated, showing activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential utility in developing new antimicrobial agents, which is critical in the face of rising antibiotic resistance (Sharma, Sharma, & Rane, 2004).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, I couldn’t find specific safety and hazard information for this compound. Always follow standard safety procedures when handling chemical substances, and consult with a safety officer or a chemist for specific advice.
Orientations Futures
Without specific information on the current uses and research involving this compound, it’s difficult to predict future directions. However, given the complexity of its structure, it’s possible that this compound could have interesting biological activity and could be a subject of future research in medicinal chemistry or related fields. As always, future research directions will depend on the results of current studies and the needs and interests of the scientific community.
Propriétés
IUPAC Name |
2-(2-ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-4-26-9-7-21-16(24)14-15(20(3)18(21)25)19-17-22(12(2)10-23(14)17)11-13-6-5-8-27-13/h10,13H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBHJKXDQOJOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3CC4CCCO4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475969.png)
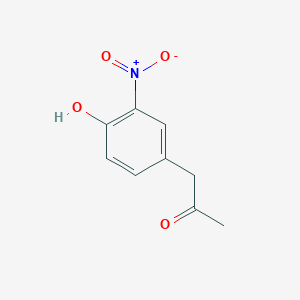
![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2475973.png)
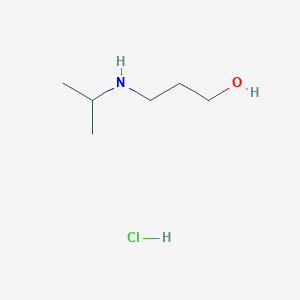
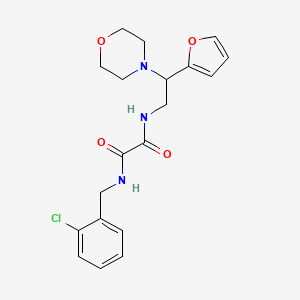
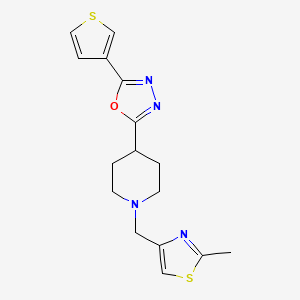
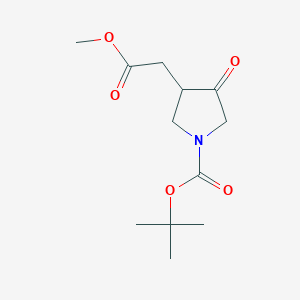
![3-Cyclobutyl-6-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2475978.png)
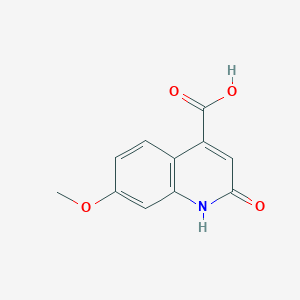
![Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B2475981.png)
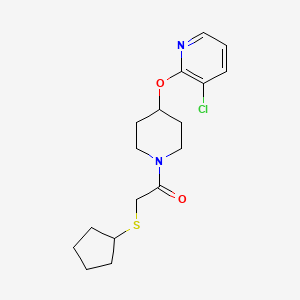
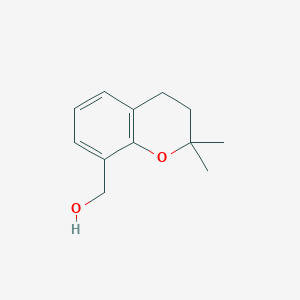
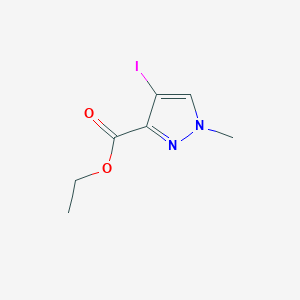
![N-(4-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2475990.png)